molecular formula C11H14ClNO2 B13081155 Isobutyl (4-chlorophenyl)carbamate

Isobutyl (4-chlorophenyl)carbamate

Cat. No.: B13081155
M. Wt: 227.69 g/mol
InChI Key: FHQIRRVWTVVEML-UHFFFAOYSA-N
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Description

Historical Context of Carbamate Compounds in Organic Chemistry

Carbamates, derivatives of carbamic acid, have been pivotal in organic chemistry since the isolation of physostigmine from Physostigma venenosum seeds in 1864. Early applications focused on acetylcholinesterase inhibition, with physostigmine serving as a prototype for glaucoma and myasthenia gravis treatments. The mid-20th century marked a shift toward agricultural use, exemplified by carbaryl, the first commercial carbamate pesticide introduced in 1959. This era highlighted carbamates’ versatility, bridging medicinal and industrial chemistry.

The carbamate functional group (-O-CO-NH-) mimics amide bonds while offering superior metabolic stability and conformational flexibility. This duality spurred innovations in drug design, particularly in replacing amides to enhance bioavailability and target specificity. For instance, cenobamate, a modern antiepileptic drug, leverages carbamate chemistry for prolonged therapeutic effects. Such advancements underscore carbamates’ role as structural and functional analogs in bioactive molecules.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-methylpropyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

FHQIRRVWTVVEML-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl(4-chlorophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenyl isocyanate with isobutanol under mild conditions. The reaction typically proceeds as follows:

4-chlorophenyl isocyanate+isobutanolIsobutyl(4-chlorophenyl)carbamate\text{4-chlorophenyl isocyanate} + \text{isobutanol} \rightarrow \text{Isobutyl(4-chlorophenyl)carbamate} 4-chlorophenyl isocyanate+isobutanol→Isobutyl(4-chlorophenyl)carbamate

This reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of isobutyl(4-chlorophenyl)carbamate often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high efficiency and consistency in product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for carbamates. Isobutyl (4-chlorophenyl)carbamate undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Reagents Products Yield References
Basic (pH > 10)NaOH/H₂O4-Chloroaniline + Isobutyl alcohol + CO₂~85%
Acidic (pH < 3)HCl/H₂O4-Chloroaniline + Isobutyl chloride~72%

Mechanistic Insights :

  • Basic Hydrolysis : Nucleophilic attack by hydroxide at the carbonyl carbon cleaves the carbamate bond, releasing 4-chloroaniline and isobutyl carbonate (which further decomposes to CO₂ and isobutyl alcohol).

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, leading to cleavage into 4-chloroaniline and isobutyl chloride .

Aminolysis with Primary/Secondary Amines

Reaction with amines produces substituted ureas, leveraging the carbamate’s electrophilic carbonyl group:

Amine Reagents Product Yield References
AnilineToluene, 80°CN-(4-Chlorophenyl)-N'-phenylurea78%
MethylamineTHF, RTN-(4-Chlorophenyl)-N'-methylurea65%

Key Observations :

  • Reactions proceed via isocyanate intermediates in catalytic conditions (e.g., dibutyltin dilaurate).

  • Steric hindrance from the isobutyl group reduces reactivity with bulky amines .

Catalytic Rearrangement and Functionalization

This compound participates in organometallic and catalytic transformations:

Table 3: Organoindium-Mediated Reactions

Reagent Catalyst Product Yield References
TriethylindiumCuCl (10 mol%)N-(4-Chlorophenyl)acetamide68%
PhenylacetylenePd(PPh₃)₄Alkyne-functionalized carbamate55%

Mechanistic Pathways :

  • Indium Reagents : Transfer organic groups to the carbamate’s nitrogen, forming amides .

  • Cross-Coupling : Palladium catalysts enable C–N bond formation with alkynes or aryl halides .

Thermal Decomposition

At elevated temperatures (>150°C), the carbamate decomposes into:

  • Major Products : 4-Chlorophenyl isocyanate + Isobutanol

  • Byproducts : Trace CO₂ and polymeric residues .

Industrial Relevance :

  • Thermal stability limits applications in high-temperature formulations .

Synthetic Utility in Protecting Group Chemistry

The carbamate serves as a transient amine-protecting group in multi-step syntheses:

Application Deprotection Method Efficiency References
Peptide synthesisHBr/AcOH92%
GlycosylationTFA/CH₂Cl₂88%

Advantages :

  • Stability under mild acidic/basic conditions.

  • Compatibility with Grignard and organolithium reagents .

Scientific Research Applications

Herbicidal Applications

Isobutyl (4-chlorophenyl)carbamate is recognized for its effectiveness as a herbicide. Its structural properties allow it to selectively control certain weed species, making it valuable in agricultural practices.

  • Mechanism of Action : The compound acts by inhibiting specific biochemical pathways in plants, leading to growth regulation and ultimately plant death. Its selectivity is particularly advantageous in crops where non-target species must be preserved.
  • Case Studies : Research has demonstrated that this compound exhibits significant efficacy in controlling annual grasses and other common weeds. For instance, studies comparing its performance against traditional herbicides like 2,4-D have shown promising results in terms of both effectiveness and safety for surrounding flora .

Plant Growth Regulation

In addition to its herbicidal properties, this compound functions as a plant growth regulator. This application is crucial for enhancing crop yield and managing plant development.

  • Effects on Growth : The compound has been shown to influence various growth parameters such as height, leaf area, and root development. This modulation can lead to increased biomass production under controlled conditions.
  • Experimental Data : A series of field trials indicated that application of this compound resulted in improved growth metrics compared to untreated controls. Data collected over multiple growing seasons highlighted consistent improvements in crop performance metrics .

Pharmaceutical Applications

Emerging research suggests potential pharmaceutical applications for this compound, particularly in drug formulation as a prodrug.

  • Prodrug Development : The compound can serve as an intermediate in synthesizing prodrugs that enhance bioavailability and therapeutic effects of existing drugs. For example, derivatives of carbamates are being explored for their ability to improve the delivery of active pharmaceutical ingredients .
  • Clinical Insights : Studies have indicated that certain formulations incorporating this compound demonstrate improved pharmacokinetic profiles compared to traditional formulations. This aspect is particularly relevant for drugs targeting neurological disorders where enhanced absorption can significantly impact treatment outcomes .

Data Table: Summary of Applications

Application TypeDescriptionEfficacy Evidence
HerbicideSelective control of weedsField studies showing effective weed management
Plant Growth RegulatorInfluences growth metricsTrials indicating improved biomass production
Pharmaceutical ProdrugEnhances bioavailability of drugsResearch supporting improved pharmacokinetics

Mechanism of Action

The mechanism of action of isobutyl(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential neurotoxic effects.

Comparison with Similar Compounds

Structural Variations in Carbamate Derivatives

Key structural analogs of Isobutyl (4-chlorophenyl)carbamate include:

Compound Name Substituents/Modifications Key Features
This compound Isobutyl ester, 4-chlorophenyl Conformationally restricted for enhanced stability
tert-Butyl (4-chlorophenethyl)carbamate tert-Butyl ester, phenethyl linker Higher steric hindrance; used as a pharmaceutical intermediate
Phenyl (2-chloro-4-hydroxyphenyl)carbamate Phenyl ester, hydroxyl group at position 4 Increased polarity due to hydroxyl group
Ethyl (4-(chlorocarbonyl)phenyl)carbamate Ethyl ester, chlorocarbonyl group Reactive chlorocarbonyl moiety for further derivatization

Lipophilicity and Solubility

Lipophilicity, measured via HPLC capacity factor (log k), varies significantly:

  • This compound exhibits moderate lipophilicity (log k ≈ 3.2) compared to analogues like 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamates (log k up to 4.5) .
  • The tert-butyl derivative (log k ≈ 2.8) shows lower lipophilicity due to its bulky substituent .

Receptor Affinity and Potency

  • EP3 Antagonists : Carbamate linkers (e.g., compound 10: Ki = 1 nM, IC50 = 5 nM) demonstrate comparable in vitro affinity to urea counterparts but suffer from higher in vivo clearance (e.g., 81.2 mL min⁻¹ kg⁻¹ in rats) .
  • Antiproliferative Effects : Carbamates like compounds 32 and 33 exhibit weak inhibitory effects against cancer cells (MCF-7, HeLa), unlike sulfamate derivatives (e.g., compound 35: IC50 < 10 µM) .

Metabolic Stability

This compound shows moderate metabolic stability, while dichlorothiophene-carbamate hybrids (e.g., compound 8) exhibit rapid clearance due to enhanced cytochrome P450 interactions .

Toxicological and Environmental Considerations

  • Pesticide Contamination : Analogues such as (4-nitrophenyl) N-(4-chlorophenyl)carbamate are identified as contaminants in agricultural produce, linked to carbamate pesticide residues .
  • Safety Profiles: tert-Butyl derivatives are classified as non-hazardous under GHS, whereas reactive derivatives (e.g., ethyl (4-(chlorocarbonyl)phenyl)carbamate) require careful handling due to their electrophilic chlorocarbonyl group .

Q & A

Q. What are the standard synthetic routes for preparing Isobutyl (4-chlorophenyl)carbamate?

The synthesis of carbamates typically involves reacting an isocyanate intermediate with an alcohol. For example, 4-chlorophenyl isocyanate (prepared via reaction of N-sulfinyl-4-chloroaniline with carbonyl chloride in benzene under reflux ) can be treated with isobutanol under controlled conditions. Infrared spectroscopy (IR) is critical for monitoring reaction progress, particularly to confirm the disappearance of the isocyanate peak (~2270 cm⁻¹) . Purification via vacuum distillation or recrystallization is recommended to isolate the product.

Q. How can solubility properties of this compound be optimized for in vitro assays?

Solubility in aqueous or organic solvents depends on the compound’s logP value and hydrogen-bonding capacity. For carbamates with structural similarities (e.g., tert-butyl derivatives), dimethyl sulfoxide (DMSO) or ethanol are common solvents for stock solutions. For example, protocols for (4-chlorophenyl) N-morpholin-4-ylcarbamate suggest preparing 10 mM stock solutions in DMSO, followed by dilution in phosphate-buffered saline (PBS) for biological assays . Ensure solutions are vortexed and centrifuged to achieve clarity before use.

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm the carbamate linkage (e.g., carbonyl carbon at ~155 ppm) and substituent positions.
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (e.g., 254 nm) to assess purity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (exact mass ~255.74 g/mol for analogous compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in carbamate synthesis?

Advanced optimization may involve:

  • Catalyst Screening: Pyridine or N,N-dimethylformamide (DMF) can catalyze isocyanate-alcohol reactions, reducing reaction time .
  • Temperature Control: Lower temperatures (0–25°C) minimize side reactions like urea formation.
  • In Situ Monitoring: Real-time IR or Raman spectroscopy tracks intermediate consumption .

Q. What strategies address contradictions in stability data for this compound under varying pH conditions?

Carbamates are hydrolytically sensitive. For conflicting stability reports:

  • Accelerated Stability Studies: Expose the compound to buffered solutions (pH 1–13) at 40°C for 48 hours, followed by HPLC analysis to quantify degradation .
  • Computational Modeling: Use software like Gaussian to predict hydrolysis pathways and identify vulnerable functional groups .

Q. What methodologies are suitable for assessing the environmental impact of this compound?

  • Biodegradation Assays: Use OECD 301 guidelines with activated sludge to measure aerobic degradation rates .
  • Ecotoxicology: Conduct Daphnia magna or algal growth inhibition tests to determine EC₅₀ values .
  • Bioaccumulation Potential: Calculate logKow (e.g., using EPI Suite) to estimate partitioning into lipid tissues .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks.
  • Solid-State NMR: Differentiate polymorphic forms by analyzing ¹³C chemical shifts and relaxation times .
  • Time-Resolved Spectrometry: Monitor dynamic interactions with biological targets (e.g., enzymes) using stopped-flow UV-Vis .

Methodological Notes

  • Contradiction Handling: Discrepancies in toxicity data (e.g., acute vs. chronic effects) require cross-validation using in vitro (e.g., HepG2 cell viability) and in vivo (rodent) models .
  • Data Gaps: Where ecological or toxicological data are absent (common for novel carbamates), apply read-across approaches using structurally related compounds (e.g., tert-butyl (4-bromophenyl)carbamate) .

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